
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is a unique organoselenium-tellurium compound It is characterized by the presence of both selenium and tellurium atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- typically involves the reaction of selenium and tellurium precursors under controlled conditions. One common method involves the use of organolithium or Grignard reagents to introduce selenium and tellurium atoms into the organic framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive selenium and tellurium species.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenides and tellurides.
Substitution: The selenium and tellurium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions include selenoxides, telluroxides, selenides, tellurides, and various substituted derivatives.
科学研究应用
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organoselenium and organotellurium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- involves its interaction with molecular targets through redox reactions. The selenium and tellurium atoms can undergo oxidation and reduction, influencing various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Ditellurole: Contains tellurium atoms but lacks selenium.
1,3-Diselenole: Contains selenium atoms but lacks tellurium.
1,3-Selenatellurole: Similar structure but different substitution patterns.
Uniqueness
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is unique due to the presence of both selenium and tellurium atoms, which imparts distinct chemical and physical properties
属性
CAS 编号 |
400734-61-4 |
|---|---|
分子式 |
C6H4Se2Te2 |
分子量 |
489.2 g/mol |
IUPAC 名称 |
(2E)-2-(1,3-selenatellurol-2-ylidene)-1,3-selenatellurole |
InChI |
InChI=1S/C6H4Se2Te2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H/b6-5+ |
InChI 键 |
USZZNBANEUJJNG-AATRIKPKSA-N |
手性 SMILES |
C1=C[Te]/C(=C/2\[Se]C=C[Te]2)/[Se]1 |
规范 SMILES |
C1=C[Te]C(=C2[Se]C=C[Te]2)[Se]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


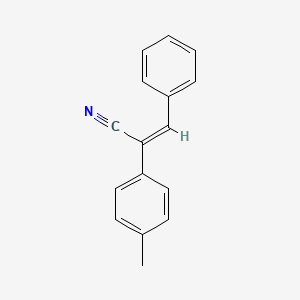

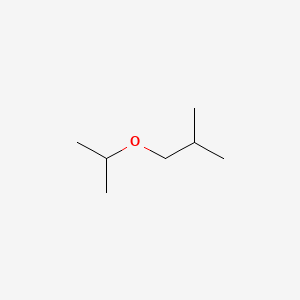
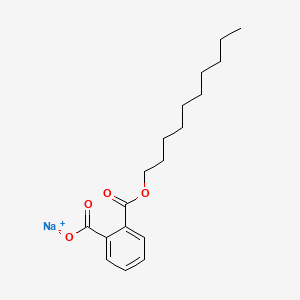
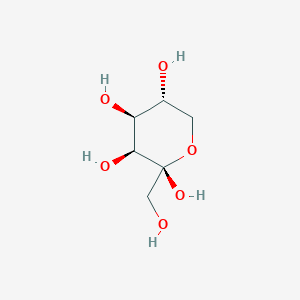
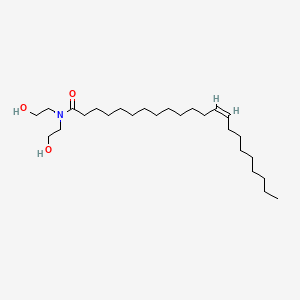

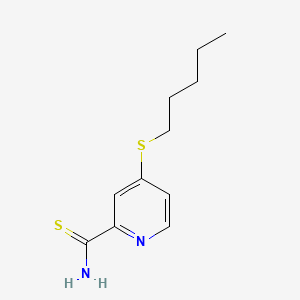
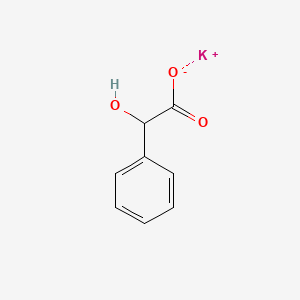


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
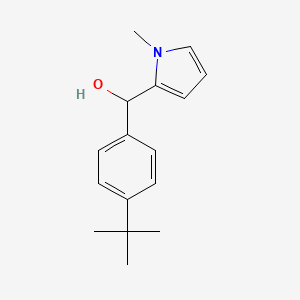
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
